molecular formula C18H20N4O4S B11148288 5,6-dimethoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide

5,6-dimethoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide

Cat. No.: B11148288
M. Wt: 388.4 g/mol
InChI Key: IRMSJYKHBFCHKN-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide is a synthetic indole derivative characterized by a dimethoxy-substituted indole core linked to a 4-oxobutyl chain bearing a thiazol-2-ylamino group. This compound shares structural motifs with bioactive molecules, including the indole scaffold (common in kinase inhibitors and antimicrobial agents) and the thiazole moiety (a heterocycle prevalent in antiviral and anticancer drugs) .

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

5,6-dimethoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H20N4O4S/c1-25-14-9-11-8-13(21-12(11)10-15(14)26-2)17(24)19-5-3-4-16(23)22-18-20-6-7-27-18/h6-10,21H,3-5H2,1-2H3,(H,19,24)(H,20,22,23)

InChI Key

IRMSJYKHBFCHKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCCC(=O)NC3=NC=CS3)OC

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.

      Biology and Medicine:

      Industry: Limited information exists on industrial applications, but it could be used in fine chemicals or pharmaceuticals.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    O6-[4-Oxo-4-(3-Pyridyl)butyl]Guanine Analogs

    Compounds like O6-[4-oxo-4-(3-pyridyl)butyl]guanine (Fig. 1) are DNA adducts formed by tobacco-specific nitrosamines. Key differences and similarities include:

    • Pyridyl derivatives exhibit strong base-pairing disruption and are substrates for O6-alkylguanine-DNA alkyltransferase (MGMT), a repair enzyme . Thiazole-containing analogs may resist MGMT-mediated repair due to the sulfur atom’s electronegativity, though experimental validation is needed.
    • Conformational Flexibility: Pyridyl analogs display significant conformational flexibility, enabling intercalation or minor-groove binding . The thiazole group’s rigidity might restrict such adaptability, influencing adduct stability and mutagenicity.

    Table 1: Structural and Functional Comparison

    Compound Substituent DNA Interaction Repair Efficiency (MGMT)
    O6-[4-oxo-4-(3-pyridyl)butyl]guanine Pyridyl Base-pair disruption High
    Target Compound Thiazol-2-ylamino Hypothesized intercalation Likely low (untested)
    Thiazole-Containing Thiourea Derivatives

    Compounds such as N-[(1,3-thiazol-2-ylamino)carbonothioyl]thiophene-2-carboxamide (1b) and morpholine analogs (1c) share the thiazol-2-ylamino group and demonstrate antifungal activity . Key comparisons:

    • Antifungal Activity: Thiourea derivatives with thiazole moieties show efficacy against Candida and Aspergillus spp. via the poisoned food technique (PFT), with MIC values ranging from 8–32 µg/mL .
    • Synthetic Routes: Both classes employ phase-transfer catalysts (e.g., TBAB) for thiourea formation, but the target compound’s synthesis likely involves indole-2-carboxamide condensation with 4-oxo-4-(thiazol-2-ylamino)butyl intermediates, differing from the thiourea coupling in .
    Indole-Thiazolidinone Hybrids

    3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids (e.g., 1a-1f) feature indole-thiazolidinone hybrids synthesized via aldol condensation . Contrasts include:

    • Bioactivity: Thiazolidinone-indole hybrids target enzymes like cyclooxygenase-2 (COX-2), whereas the target compound’s 4-oxobutyl chain may favor DNA or kinase interactions.
    • Structural Complexity: The target compound’s dimethoxy groups and carboxamide linker enhance solubility and binding specificity compared to thiazolidinone derivatives.

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